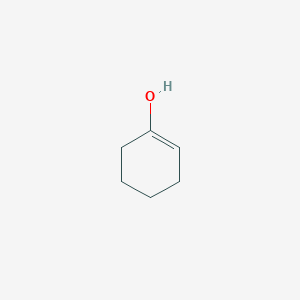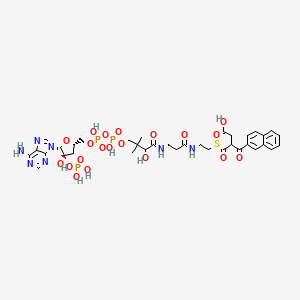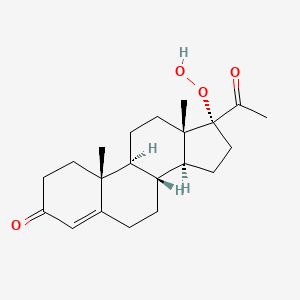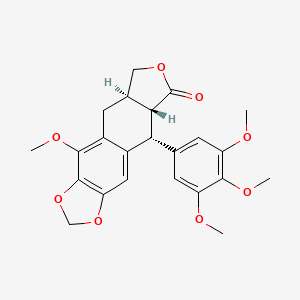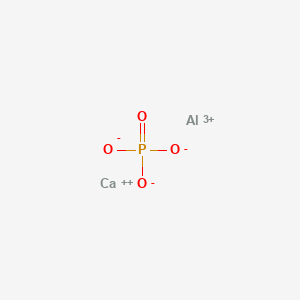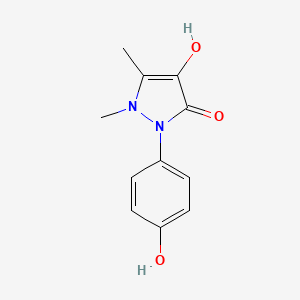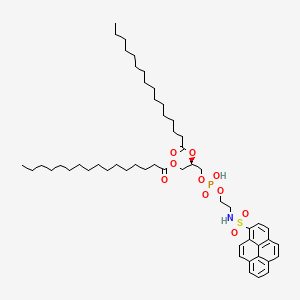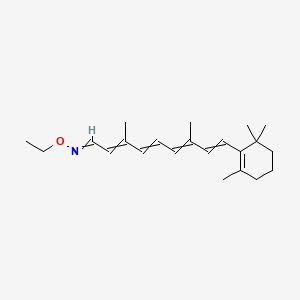
Erbium
Vue d'ensemble
Description
Erbium is a chemical element with the atomic number 68 and is part of the lanthanide series of the periodic table. It is a rare-earth metal that appears as a silvery-white solid. This compound is relatively stable in air and reacts slowly with water. It was discovered by Carl Gustaf Mosander in 1843. The element is primarily found in minerals such as xenotime and euxenite and is often used in various high-tech applications, including fiber-optic telecommunications and lasers .
Applications De Recherche Scientifique
Erbium has numerous applications in scientific research and industry:
Chemistry: Used as a dopant in fiber-optic cables to amplify signals in telecommunications.
Biology and Medicine: this compound-doped lasers are used in dermatology and dentistry for precise cutting and ablation with minimal thermal damage
Industry: Employed in the production of pink-colored glasses and ceramics. .
Mécanisme D'action
Target of Action
Erbium, a rare-earth metal of the lanthanide series, is a key component in fiber optics and is used in the nuclear industry for its neutron-absorption capabilities . It is also essential in medical lasers and other devices requiring precise control over light emissions .
Mode of Action
This compound’s mode of action is primarily through its interaction with light. In fiber-optic telecommunications, this compound is used as a component of the signal amplifiers in long-distance telephone and data cables . It enhances the performance of communication systems by absorbing infrared light and re-emitting it at a lower energy level, a process known as upconversion . In the medical field, this compound-doped materials are used in lasers for their ability to emit light at specific wavelengths .
Biochemical Pathways
In the field of dentistry, this compound lasers have shown great benefits in various procedures, including painless cavity preparation and caries removal, enamel and dentine modification for bonding, and smear layer elimination .
Pharmacokinetics
This compound-169, a radioactive isotope of this compound, is used in radiosynovectomy, a radiotherapy for rheumatoid arthritis patients . The radiopharmaceutical, 169Er citrate colloid, is directly injected into the synovial cavity of the affected joint. These radioactive colloid particles are then engulfed by macrophage-like synoviocytes and other phagocytizing inflammatory cells in the patient’s synovium .
Result of Action
The result of this compound’s action depends on its application. In fiber-optic communications, this compound’s upconversion process improves signal transmission over long distances . In medical applications, this compound-doped lasers can lead to improved skin texture and a more youthful appearance . In the treatment of rheumatoid arthritis, the radiation from this compound-169 leads to tissue death and inhibits cell proliferation, temporarily halting synovitis and improving synovial joint function .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, this compound is ferromagnetic below 19 K, antiferromagnetic between 19 and 80 K, and paramagnetic above 80 K . The global production and reserves of this compound are concentrated in a few countries, which creates a unique geopolitical landscape . Efforts to diversify the global supply of this compound are underway, but developing a competitive rare earth industry is a long-term endeavor, fraught with environmental, economic, and technical challenges .
Analyse Biochimique
Biochemical Properties
Erbium plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Studies have shown that this compound can affect the biochemical composition of microorganisms such as cyanobacteria Arthrospira platensis . When added to the growth medium, this compound can reduce the biomass quantity and alter the content of primary biomolecules, including proteins, carbohydrates, phycobiliproteins, lipids, β carotene, and chlorophyll a . These interactions suggest that this compound can influence the metabolic processes of these microorganisms, potentially through binding interactions with specific enzymes and proteins.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, in the context of periodontitis treatment, this compound, chromium:ytrium-scandium-gallium-garnet (Er,Cr:YSGG) laser treatment has been shown to reduce clinical inflammation and improve clinical parameters such as plaque index, gingival index, probing depth, and clinical attachment level . These effects indicate that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. In the case of Arthrospira platensis, this compound’s addition to the growth medium resulted in changes in the content of primary biomolecules, suggesting that this compound may interfere with the normal metabolic pathways of these microorganisms . Additionally, this compound’s use in laser treatment for periodontitis involves its ability to reduce inflammation and modulate the levels of inflammatory markers such as interleukin-1β and matrix metalloproteinase-8 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the addition of this compound to the growth medium of Arthrospira platensis resulted in a dose-dependent reduction in biomass quantity and alterations in biochemical composition . These changes suggest that this compound’s effects on cellular function may vary depending on its concentration and exposure duration. Long-term studies on the stability and degradation of this compound in biological systems are necessary to understand its potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In studies involving the use of this compound, chromium:ytrium-scandium-gallium-garnet (Er,Cr:YSGG) laser treatment for periodontitis, the dosage of this compound used in the laser treatment influenced the clinical outcomes . Higher doses of this compound may lead to more pronounced effects on inflammation reduction and clinical parameter improvement. It is essential to consider the potential toxic or adverse effects of high doses of this compound, as excessive exposure may lead to undesirable outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. In the case of Arthrospira platensis, this compound’s addition to the growth medium affected the content of primary biomolecules, indicating its involvement in metabolic flux and metabolite levels
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the case of Arthrospira platensis, this compound’s addition to the growth medium resulted in changes in the content of primary biomolecules, suggesting that this compound may localize to specific cellular compartments where it exerts its effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erbium can be prepared through metallothermic reduction. One common method involves reducing anhydrous this compound fluoride with calcium at high temperatures. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation:
ErF3+3Ca→Er+3CaF2
Industrial Production Methods: Commercially, this compound is extracted from its ores using liquid-liquid solvent extraction and ion-exchange methods. The metal is then purified through metallothermic reduction. The primary ores used for extraction include xenotime and euxenite .
Types of Reactions:
- this compound reacts with oxygen to form this compound oxide:
Oxidation: 4Er+3O2→2Er2O3
Reduction: this compound can be reduced from its compounds using strong reducing agents like calcium.
Substitution: this compound can form various compounds by substituting other elements in chemical reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or other strong reducing agents in a vacuum or inert atmosphere.
Substitution: Various halogens and acids to form this compound halides and other compounds.
Major Products:
This compound Oxide (Er₂O₃): Formed through oxidation.
This compound Halides (e.g., ErCl₃, ErF₃): Formed through reactions with halogens
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
erbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHIZSMUZPPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064694 | |
| Record name | Erbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soft metal soluble in acids; [Merck Index] Pure metal is soft, malleable, and silvery bright; All 6 natural isotopes are stable; [Reference #1] | |
| Record name | Erbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13550-53-3, 7440-52-0 | |
| Record name | Erbium hydride (ErH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERBIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77B218D3YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


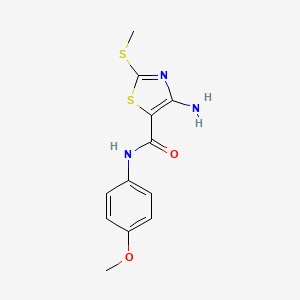
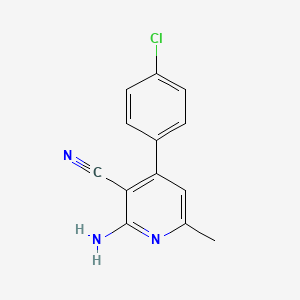
![N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B1201826.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)
